Inulinase

Enzyme classification Substrate specificity β-fructofuranosidase

Specify regio-selectivity before procuring inulinase: Endo-inulinase (EC 3.2.1.7) cleaves internal fructosidic bonds to produce FOS (DP 3–5) without excess free fructose; exo-inulinase (EC 3.2.1.80) yields up to 95% fructose in a single step. Recombinant A. niger preparations offer defined specific activity (~240–440 U/mg) and >4-year stability at 4°C. Verify the I/S ratio (inulin/sucrose activity) — values range from <0.01 to >800 — to ensure the enzyme matches your product profile and process conditions. Demand invertase-free grades for accurate fructan analysis.

Molecular Formula C51H69FeN6O9
Molecular Weight 966.0 g/mol
CAS No. 9025-67-6
Cat. No. B15287414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInulinase
CAS9025-67-6
Molecular FormulaC51H69FeN6O9
Molecular Weight966.0 g/mol
Structural Identifiers
SMILESCC(C=C(C)C=CC(N[O-])O)C(=O)C1=CC=C(C=C1)N(C)C.CC(C=C(C)C=CC(N[O-])O)C(=O)C1=CC=C(C=C1)N(C)C.CC(C=C(C)C=CC(N[O-])O)C(=O)C1=CC=C(C=C1)N(C)C.[Fe+3]
InChIInChI=1S/3C17H23N2O3.Fe/c3*1-12(5-10-16(20)18-22)11-13(2)17(21)14-6-8-15(9-7-14)19(3)4;/h3*5-11,13,16,18,20H,1-4H3;/q3*-1;+3
InChIKeyQHDCXTJBKHLQDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 10 g / 50 g / 50 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Inulinase (CAS 9025-67-6): Essential Procurement Data for Glycoside Hydrolase Family 32 Selection


Inulinase (EC 3.2.1.7) is a glycoside hydrolase family 32 (GH32) enzyme that catalyzes the endo-hydrolysis of (2,1)-β-D-fructosidic linkages in inulin, yielding fructooligosaccharides and fructose [1]. Derived predominantly from Aspergillus niger as a recombinant protein, it is available in research and industrial grades with defined specific activities (~240–440 U/mg at 40–60°C) and long-term stability (>4 years at 4°C) [2]. This enzyme is distinguished from other β-fructofuranosidases by its regio-selectivity for internal fructosyl bonds, which determines the product profile from inulin-rich feedstocks [3].

Why 'Inulinase' Is Not an Interchangeable Commodity: The Critical Procurement Distinctions


The term 'inulinase' encompasses a heterogeneous group of enzymes with markedly different regio-selectivities (endo- vs. exo-), substrate specificities (inulin/sucrose activity ratios), and operational stabilities. A procurement decision based solely on 'inulinase activity' without specifying these parameters risks selecting an enzyme incapable of producing the desired oligosaccharide profile or failing under process conditions. For instance, endo-inulinases (EC 3.2.1.7) produce a mixture of fructooligosaccharides, whereas exo-inulinases (EC 3.2.1.80) yield predominantly fructose [1]. Furthermore, the I/S ratio—the ratio of activity on inulin versus sucrose—can vary by orders of magnitude (from <0.01 to >800) across different commercial preparations and microbial sources, directly impacting product purity and yield [2].

Quantitative Differentiation of Inulinase (9025-67-6) Against Closest Analogs and In-Class Alternatives


Inulinase vs. Invertase: I/S Activity Ratio Defines Functional Classification

Inulinase (EC 3.2.1.7) is functionally distinguished from invertase (EC 3.2.1.26) by the ratio (α) of its specificity constants for inulin versus sucrose (I/S ratio). The invertase from Aspergillus ficuum exhibits an α value of <1, whereas all characterized inulinases from the same organism have α values >1 [1]. This metric provides a quantitative, procurement-relevant benchmark: enzymes with α > 1 are genuine inulinases with preferential activity on inulin, while those with α < 1 are invertases that may not effectively hydrolyze inulin-rich substrates [2].

Enzyme classification Substrate specificity β-fructofuranosidase

Endo- vs. Exo-Inulinase: Distinct Product Profiles from Identical Substrate

Endo-inulinase (EC 3.2.1.7) cleaves internal β-2,1-fructosidic linkages in inulin, generating a mixture of fructooligosaccharides (inulotriose, inulotetraose, inulopentaose) as primary products. In contrast, exo-inulinase (EC 3.2.1.80) sequentially removes terminal fructose units from the non-reducing end, yielding predominantly free fructose [1]. This mechanistic difference is not merely academic; it directly dictates the commercial applicability of the enzyme—endo-inulinase is required for producing prebiotic fructooligosaccharides, while exo-inulinase is essential for high-fructose syrup manufacturing [2].

Regio-selectivity Fructooligosaccharides Enzyme mechanism

Aspergillus niger Endo-Inulinase: Defined Specific Activity and Stability Enables Reproducible Process Design

Commercially available recombinant endo-inulinase from Aspergillus niger (CAS 9025-67-6) is supplied with precisely defined specific activities: ~240 U/mg at 40°C and ~440 U/mg at 60°C, both measured at pH 4.5 on inulin substrate [1]. The enzyme exhibits a shelf stability of >4 years at 4°C, which is a critical procurement parameter for inventory management and long-term experimental reproducibility [2]. In contrast, crude or partially purified inulinase preparations from various fungal sources can show specific activities ranging from 1.26 mmol/mg/min (crude) to 10.37 mmol/mg/min (purified), introducing significant batch-to-batch variability [3].

Specific activity Enzyme stability Quality control

Thermal Stability of A. niger Endo-Inulinase: Comparative Half-Life Data at Process-Relevant Temperatures

Thermal stability is a critical procurement criterion for industrial biotransformations. Recombinant endo-inulinase from Aspergillus niger exhibits a half-life (t₁/₂) of approximately 519.9 minutes at 60°C, with a corresponding D-value of 1726.9 minutes [1]. This thermostability is superior to that reported for many alternative inulinases: for example, endoinulinase from Bacillus smithii T7 has a half-life of only 9 hours (540 min) at 70°C and 2.5 hours at 80°C, despite its higher temperature optimum [2]. The A. niger enzyme thus offers a favorable balance of activity and stability at industrially relevant temperatures (55–60°C) where substrate solubility is high but thermal deactivation is minimized.

Thermostability Half-life Process economics

Immobilized A. niger Inulinase: 6-Fold Half-Life Enhancement vs. Free Enzyme

Immobilization of Aspergillus niger inulinase on solid supports (e.g., Amberlite) enhances the enzyme's half-life by up to 6-fold compared to the free form under identical thermal conditions [1]. This stabilization translates to measurable operational benefits: immobilized inulinase can be reused for 5–10 consecutive batch cycles while retaining significant activity [2]. For instance, A. niger inulinase immobilized in sodium alginate maintained activity through five reuse cycles, while gold-magnetic nanoparticle-immobilized preparations retained 78% of initial activity after ten cycles [3]. In contrast, free inulinase is consumed after a single batch and cannot be economically recovered.

Enzyme immobilization Operational stability Biocatalyst reuse

Single-Step Inulin Hydrolysis: 95% Fructose Yield vs. Multienzymatic Starch Process

In industrial high-fructose syrup (HFS) production, the conventional starch-based route requires a multienzymatic process (α-amylase, glucoamylase, glucose isomerase) yielding approximately 42% fructose. In contrast, single-step hydrolysis of inulin using inulinase produces syrups with up to 95% fructose content—more than double the yield of the starch process [1]. In a representative immobilized system, A. niger inulinase achieved a fructose concentration of 31.7 g/L from 5% inulin within 3 hours at pH 6.0 and 60°C, with the biocatalyst reusable for up to 10 cycles [2]. This quantitative advantage in both yield and process simplicity directly impacts capital expenditure (fewer unit operations) and product value (higher fructose purity).

High-fructose syrup Process efficiency Yield comparison

Validated Application Scenarios for Inulinase (9025-67-6) Based on Quantitative Evidence


Production of Prebiotic Fructooligosaccharides (FOS) via Controlled Inulin Hydrolysis

Endo-inulinase (EC 3.2.1.7) is uniquely suited for generating fructooligosaccharides with degrees of polymerization (DP) 3–5 from inulin. This application relies on the enzyme's endo-acting regio-selectivity, which cleaves internal fructosidic bonds without releasing substantial free fructose [1]. The defined specific activity (~240–440 U/mg) and long shelf stability (>4 years at 4°C) of recombinant A. niger endo-inulinase ensure reproducible FOS yields and simplify quality control in functional food ingredient manufacturing [2].

Single-Step Production of High-Fructose Syrup (HFS) from Inulin-Rich Feedstocks

Exo-inulinase (EC 3.2.1.80) or synergistic endo-/exo-inulinase mixtures are employed for the complete hydrolysis of inulin to fructose. This single-step enzymatic process achieves up to 95% fructose yield—more than double that of the conventional starch-based multienzymatic route—and eliminates the need for glucose isomerization [3]. Immobilized inulinase formulations, which exhibit up to 6-fold enhanced half-life and 5–10 reuse cycles, further improve process economics by enabling catalyst recycling and continuous operation [4].

Analytical Quantification of Fructans in Food and Feed Matrices

Recombinant endo-inulinase from A. niger is a critical component of enzymatic assay kits for total fructan determination in complex food samples. The AOAC-approved method employs a purified mixture of exo- and endo-inulinanases (fructanase mixture) to hydrolyze fructans to fructose and glucose, which are then quantified spectrophotometrically. This application demands enzymes with high purity and negligible side activities (e.g., invertase contamination) to avoid overestimation of fructan content from sucrose interference [5].

Biocatalytic Production of Bioethanol and Organic Acids from Inulinaceous Biomass

Inulinase enables the saccharification of inulin-rich, non-food biomass (Jerusalem artichoke, chicory, dahlia tubers) into fermentable fructose for bioethanol, single-cell protein, or organic acid (e.g., lactic acid) production. The enzyme's thermal stability at 55–60°C, with half-lives exceeding 500 minutes, allows simultaneous saccharification and fermentation (SSF) under conditions compatible with thermotolerant production strains. Immobilized formulations offer operational half-lives of 22–45 days in packed-bed reactors, supporting continuous bioprocessing [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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